molecular formula C19H27N3O3 B2406311 1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide CAS No. 1797842-68-2

1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide

Cat. No.: B2406311
CAS No.: 1797842-68-2
M. Wt: 345.443
InChI Key: YOAXPUJUNCBWCR-UHFFFAOYSA-N
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Description

1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an acetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and pyrrolidine rings suggests that it may exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling.

  • Synthetic Routes and Reaction Conditions

      Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

      Formation of Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of 1,4-diamines or through the reduction of pyrrole derivatives.

      Coupling and Functionalization: The final step involves coupling the piperidine and pyrrolidine rings, followed by acetylation and methoxylation to yield the target compound.

  • Industrial Production Methods

    • Industrial production may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions:

Scientific Research Applications

1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide can be compared with other compounds containing piperidine and pyrrolidine rings:

    Similar Compounds:

    Uniqueness: The presence of both piperidine and pyrrolidine rings, along with the acetyl and methoxy groups, makes this compound unique in its structural and functional properties.

Properties

IUPAC Name

1-acetyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14(23)21-10-7-15(8-11-21)19(24)20-16-3-5-17(6-4-16)22-12-9-18(13-22)25-2/h3-6,15,18H,7-13H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAXPUJUNCBWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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